3-Aminohex-5-enoic acid hydrochloride
Overview
Description
3-Aminohex-5-enoic acid hydrochloride is a chemical compound with the molecular formula C6H12ClNO2. It is known for its potential therapeutic and industrial applications. The compound is characterized by the presence of an amino group and a double bond within its hexenoic acid structure .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Aminohex-5-enoic acid hydrochloride typically involves the reaction of hexenoic acid derivatives with ammonia or amine sources under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent oxidation and degradation of the product. The hydrochloride salt form is obtained by treating the free base with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps such as purification, crystallization, and drying to obtain the final product in its solid form .
Chemical Reactions Analysis
Types of Reactions
3-Aminohex-5-enoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the double bond into a single bond, forming saturated derivatives.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are commonly used.
Major Products Formed
Oxidation: Oxo derivatives of 3-Aminohex-5-enoic acid.
Reduction: Saturated aminohexanoic acid derivatives.
Substitution: Various substituted aminohexenoic acid derivatives.
Scientific Research Applications
3-Aminohex-5-enoic acid hydrochloride has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential role in biochemical pathways and enzyme inhibition.
Medicine: Investigated for its therapeutic potential, particularly in the development of anti-epileptic drugs.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Aminohex-5-enoic acid hydrochloride involves its interaction with specific molecular targets. One of the primary targets is the enzyme gamma-aminobutyric acid aminotransferase (GABA-AT), which is responsible for the degradation of the neurotransmitter gamma-aminobutyric acid (GABA) in the brain. By inhibiting GABA-AT, the compound increases the levels of GABA, leading to enhanced inhibitory neurotransmission and potential therapeutic effects in conditions such as epilepsy .
Comparison with Similar Compounds
Similar Compounds
2-Aminohex-5-enoic acid: Similar structure but differs in the position of the amino group.
4-Aminohex-4-enoic acid: Another hexenoic acid derivative with the amino group at a different position.
Uniqueness
3-Aminohex-5-enoic acid hydrochloride is unique due to its specific interaction with GABA-AT, making it a valuable compound in the development of anti-epileptic drugs. Its distinct structure allows for targeted inhibition of the enzyme, which is not observed with other similar compounds .
Biological Activity
3-Aminohex-5-enoic acid hydrochloride (often referred to as AHHA·HCl) is a non-canonical amino acid that has garnered attention in various fields, including biochemistry, pharmacology, and organic synthesis. This compound is characterized by its unique structure, which includes an allylic double bond and a chiral center, making it a versatile building block in peptide synthesis and a potential candidate for therapeutic applications.
- Molecular Formula : C₆H₁₂ClNO₂
- Molecular Weight : 165.61 g/mol
- Solubility : Highly soluble in aqueous solutions due to its hydrochloride form.
The biological activity of this compound is primarily attributed to its interactions with various molecular targets:
- Enzyme Inhibition : AHHA·HCl has been studied for its potential role as an inhibitor of specific enzymes involved in amino acid metabolism. Its structural features allow it to act as a substrate analog, providing insights into enzyme mechanisms and leading to the identification of new drug targets .
- Receptor Interaction : Preliminary studies suggest that AHHA·HCl may interact with glutamate receptors, which are crucial for neurotransmitter signaling. This interaction could have implications for the development of treatments for neurological disorders .
Applications in Research
This compound is utilized in various research applications:
- Peptide Synthesis : It serves as a building block for synthesizing peptides that can be used to study protein structure and function.
- Drug Development : The compound's unique properties make it valuable in the design of new therapeutic agents. Researchers are exploring its potential effects on metabolic pathways and signal transduction mechanisms .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:
Compound Name | Structure Similarity | Unique Features |
---|---|---|
(S)-3-Aminohex-5-enoic acid | Chiral center | Opposite stereochemistry; different biological activity |
4-Aminobutyric acid | Shorter carbon chain | Lacks double bond; different reactivity |
2-Aminopentanoic acid | Similar backbone | Different functional groups; less versatile |
The presence of the allylic double bond in AHHA·HCl enhances its reactivity and potential applications compared to these similar compounds.
Case Studies and Research Findings
- Neurotransmitter Signaling : A study investigated the binding affinities of AHHA·HCl with glutamate receptors, suggesting its potential role in modulating synaptic transmission. This could lead to breakthroughs in treating conditions such as epilepsy and depression .
- Enzyme Interaction Studies : Research focusing on the interaction of AHHA·HCl with various proteases revealed that it could inhibit specific enzymatic activities, providing insights into its mechanism as a substrate analog .
- Therapeutic Potential : Investigations into the compound's effects on metabolic pathways have shown promise for developing new treatments targeting metabolic disorders, highlighting its versatility in pharmaceutical applications.
Properties
IUPAC Name |
3-aminohex-5-enoic acid;hydrochloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2.ClH/c1-2-3-5(7)4-6(8)9;/h2,5H,1,3-4,7H2,(H,8,9);1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFPGGODHJJCONI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC(CC(=O)O)N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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